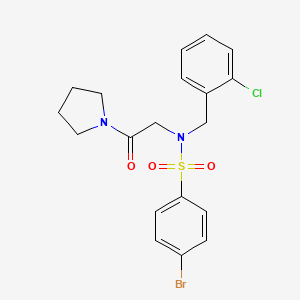![molecular formula C20H18ClNO3 B3617064 5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B3617064.png)
5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide
Vue d'ensemble
Description
5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide, also known as CPPF, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPF belongs to the class of furan-based compounds and has been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide is not fully understood. However, it has been suggested that this compound may act on the TRPV1 receptor, which is involved in pain and inflammation. This compound has been found to inhibit the activation of TRPV1 receptors, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal models, this compound has been reported to reduce pain and inflammation. Moreover, this compound has been found to improve locomotor activity and reduce anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide. One potential direction is to study the effects of this compound on other pain and inflammation-related receptors. Moreover, the development of derivatives of this compound may lead to compounds with improved potency and selectivity. Finally, the potential use of this compound in the treatment of other conditions, such as anxiety and depression, warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. This compound has been found to exhibit analgesic and anti-inflammatory effects in animal models, and its mechanism of action may involve the inhibition of TRPV1 receptors. This compound has several advantages for lab experiments, including its ease of synthesis, but also has some limitations, including its low solubility in water and potential toxicity at high doses. Finally, there are several future directions for research on this compound, including the study of its effects on other pain and inflammation-related receptors and the development of derivatives with improved potency and selectivity.
Applications De Recherche Scientifique
5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. This compound has been found to exhibit analgesic and anti-inflammatory effects in animal models. Moreover, this compound has been reported to have a positive effect on neuropathic pain and chronic inflammatory pain.
Propriétés
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-16-6-8-17(9-7-16)24-14-18-10-11-19(25-18)20(23)22-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVAZISKDOWXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B3616986.png)

![2-phenoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3616993.png)
![4-methyl-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B3617010.png)
![3-(5-bromo-2-methoxyphenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B3617016.png)

![N-(4-iodo-2,6-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3617021.png)
![5-bromo-N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B3617024.png)
![1-(4-chlorobenzyl)-8-[(2-chlorobenzyl)oxy]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3617056.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(phenylthio)acetamide](/img/structure/B3617070.png)
![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617076.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3617079.png)
![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617092.png)
![2-[4-chloro-2-methyl-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenoxy]acetamide](/img/structure/B3617095.png)